gamma-Fagarine
gamma-Fagarine
Furanoguinoline alkaloids Extracted from the seeds of Haplophyllum pedicellatum
It has a pronounced antiarrhythmic and estrogenic action
Gamma-Fagarine, also known as fagarine or haplopine, belongs to the class of organic compounds known as furanoquinolines. Furanoquinolines are compounds containing a furan ring fused to a quinoline. Gamma-Fagarine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Gamma-fagarine is primarily located in the membrane (predicted from logP). Outside of the human body, Gamma-fagarine can be found in fruits. This makes Gamma-fagarine a potential biomarker for the consumption of this food product.
Gamma-Fagarine is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.
It has a pronounced antiarrhythmic and estrogenic action
Gamma-Fagarine, also known as fagarine or haplopine, belongs to the class of organic compounds known as furanoquinolines. Furanoquinolines are compounds containing a furan ring fused to a quinoline. Gamma-Fagarine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Gamma-fagarine is primarily located in the membrane (predicted from logP). Outside of the human body, Gamma-fagarine can be found in fruits. This makes Gamma-fagarine a potential biomarker for the consumption of this food product.
Gamma-Fagarine is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.
Brand Name:
Vulcanchem
CAS No.:
524-15-2
VCID:
VC20832366
InChI:
InChI=1S/C13H11NO3/c1-15-10-5-3-4-8-11(10)14-13-9(6-7-17-13)12(8)16-2/h3-7H,1-2H3
SMILES:
COC1=CC=CC2=C1N=C3C(=C2OC)C=CO3
Molecular Formula:
C13H11NO3
Molecular Weight:
229.23 g/mol
gamma-Fagarine
CAS No.: 524-15-2
Cat. No.: VC20832366
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Furanoguinoline alkaloids Extracted from the seeds of Haplophyllum pedicellatum It has a pronounced antiarrhythmic and estrogenic action Gamma-Fagarine, also known as fagarine or haplopine, belongs to the class of organic compounds known as furanoquinolines. Furanoquinolines are compounds containing a furan ring fused to a quinoline. Gamma-Fagarine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Gamma-fagarine is primarily located in the membrane (predicted from logP). Outside of the human body, Gamma-fagarine can be found in fruits. This makes Gamma-fagarine a potential biomarker for the consumption of this food product. Gamma-Fagarine is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle. |
|---|---|
| CAS No. | 524-15-2 |
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 4,8-dimethoxyfuro[2,3-b]quinoline |
| Standard InChI | InChI=1S/C13H11NO3/c1-15-10-5-3-4-8-11(10)14-13-9(6-7-17-13)12(8)16-2/h3-7H,1-2H3 |
| Standard InChI Key | KFBCTNNQFGONHB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1N=C3C(=C2OC)C=CO3 |
| Canonical SMILES | COC1=CC=CC2=C1N=C3C(=C2OC)C=CO3 |
| Melting Point | 142°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator